(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is an organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate, followed by the reaction with propargylamine under reflux conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine .
Chemical Reactions Analysis
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in the inhibition of breast cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of estrogen receptors in breast cancer cells, leading to the suppression of cell proliferation. The compound’s ability to bind to these receptors and block their activity is a key aspect of its anticancer properties .
Comparison with Similar Compounds
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide can be compared with other chalcone derivatives, such as:
(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: This compound also exhibits anticancer properties but differs in its molecular targets and pathways.
(E)-3-(4-methoxyphenyl)-N-(pyridin-2-yl)acrylamide: Another chalcone derivative with potential therapeutic applications, particularly in the treatment of inflammatory diseases.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-14(17)12(10-15)9-11-4-6-13(18-2)7-5-11/h3-7,9H,1,8H2,2H3,(H,16,17)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEDALOAZHOAOB-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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